molecular formula C18H23NO6 B15029206 Dimethyl 5,5'-[(tert-butylimino)dimethanediyl]difuran-2-carboxylate

Dimethyl 5,5'-[(tert-butylimino)dimethanediyl]difuran-2-carboxylate

Cat. No.: B15029206
M. Wt: 349.4 g/mol
InChI Key: IFJUZSKGIZWJMC-UHFFFAOYSA-N
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Description

Methyl 5-{[tert-butyl({[5-(methoxycarbonyl)furan-2-yl]methyl})amino]methyl}furan-2-carboxylate is a complex organic compound featuring a furan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-{[tert-butyl({[5-(methoxycarbonyl)furan-2-yl]methyl})amino]methyl}furan-2-carboxylate typically involves multi-step organic reactions. One common approach is the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve the use of boronic esters as protective groups in carbohydrate chemistry . The process includes the installation of acyl, silyl, and para-methoxybenzyl groups to glycoside substrates, employing phenylboronic esters as protected intermediates.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[tert-butyl({[5-(methoxycarbonyl)furan-2-yl]methyl})amino]methyl}furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid (MsOH) under reflux in methanol (MeOH) . The conditions for these reactions are typically mild and can be carried out at room temperature or slightly elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Fischer indole synthesis can yield tricyclic indole derivatives .

Scientific Research Applications

Methyl 5-{[tert-butyl({[5-(methoxycarbonyl)furan-2-yl]methyl})amino]methyl}furan-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 5-{[tert-butyl({[5-(methoxycarbonyl)furan-2-yl]methyl})amino]methyl}furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 5-{[tert-butyl({[5-(methoxycarbonyl)furan-2-yl]methyl})amino]methyl}furan-2-carboxylate include other furan derivatives and indole derivatives .

Uniqueness

The uniqueness of methyl 5-{[tert-butyl({[5-(methoxycarbonyl)furan-2-yl]methyl})amino]methyl}furan-2-carboxylate lies in its specific structural features, such as the presence of the furan ring system and the tert-butyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C18H23NO6

Molecular Weight

349.4 g/mol

IUPAC Name

methyl 5-[[tert-butyl-[(5-methoxycarbonylfuran-2-yl)methyl]amino]methyl]furan-2-carboxylate

InChI

InChI=1S/C18H23NO6/c1-18(2,3)19(10-12-6-8-14(24-12)16(20)22-4)11-13-7-9-15(25-13)17(21)23-5/h6-9H,10-11H2,1-5H3

InChI Key

IFJUZSKGIZWJMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(CC1=CC=C(O1)C(=O)OC)CC2=CC=C(O2)C(=O)OC

Origin of Product

United States

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